molecular formula C9H8O B3053873 4-Methylbenzofuran CAS No. 5670-23-5

4-Methylbenzofuran

Cat. No. B3053873
CAS RN: 5670-23-5
M. Wt: 132.16 g/mol
InChI Key: IOOGOHRKXRMUEQ-UHFFFAOYSA-N
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Description

4-Methylbenzofuran (4-MBF) is a chemical compound that belongs to the family of benzofurans. It is a highly versatile compound that has been extensively studied in the field of scientific research. The compound is synthesized using various methods and has numerous applications in the field of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

1. Cosmetic, Drug, and Food Preservative

  • Application : Methyl 4-hydroxybenzoate, a derivative of 4-Methylbenzofuran, is used as an antimicrobial agent in cosmetics, personal care products, and as a food preservative. Research involved analyzing its crystal structure and intermolecular interactions, as well as computational calculations using quantum mechanical methods (Sharfalddin et al., 2020).

2. Antifungal and Antibacterial Properties

  • Application : Derivatives of 4-Methylbenzofuran, such as 2-amino- and 2-mercapto-4-(2',3'-dihydro-2'-methylbenzofuran-5'-yl) thiazoles, have shown potential antifungal and antibacterial properties. These compounds have been synthesized and evaluated for their activity against various fungal and bacterial species (Ahluwalia et al., 1986).

3. Antimicrobial Activity of Novel Derivatives

  • Application : The synthesis of novel derivatives of 3-methylbenzofuran, a related compound, has been explored for antimicrobial purposes. These derivatives showed significant activity against several fungal and bacterial species (Abdel‐Aziz et al., 2009).

4. Geo-Chromatographic Fractionation in Petroleum Geology

  • Application : 4-Methylbenzofuran and its derivatives have been used in geo-chromatographic fractionation studies in dolomite reservoirs. These studies aid in understanding oil migration orientation and petroleum geology (Wang et al., 2020).

5. Insecticidal Properties

  • Application : Some derivatives of 4-Methylbenzofuran, such as those found in Piper decurrens, have demonstrated insecticidal properties. These neolignans have been isolated and identified for their potential use as natural insecticides (Chauret et al., 1996).

6. Analytical Methods in Pharmaceutical Sciences

  • Application : 4-Methylbenzofuran derivatives are used in analytical methods for detecting and quantifying substances in pharmaceutical products, as shown in the analysis of 2% Emamectin Benzoate microemulsion (Kang, 2007).

Future Directions

: Miao, Y., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(47), 27510-27540. Link : Total synthesis of natural products containing benzofuran rings. RSC Advances, 7, 3551-3560. Link : Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(106), 87253-87267. Link

properties

IUPAC Name

4-methyl-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c1-7-3-2-4-9-8(7)5-6-10-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOGOHRKXRMUEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=COC2=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10205261
Record name 4-Methylbenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10205261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylbenzofuran

CAS RN

5670-23-5
Record name 4-Methylbenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5670-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylbenzofuran
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylbenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10205261
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Record name 4-methylbenzofuran
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
JD Brewer, JA Elix - Australian Journal of Chemistry, 1972 - CSIRO Publishing
… Vilsmeier-Haack formylation of 3-acetoxy-6-methoxy-4-methylbenzofuran (29) was found to proceed in an abnormal manner, giving rise to 3-chloro-6-methoxy-4methylbenzofuran-2-…
Number of citations: 13 www.publish.csiro.au
SW Hanson, M Crawford, DPJ Thanasingh - Phytochemistry, 1981 - Elsevier
… and spectral properties ofthe oil and of its carboxylic acid derivative differ from those of known samples of 4-methylbenzofuran-2-carbaldehyde and 4-methylbenzofuran-2-carboxylic …
Number of citations: 23 www.sciencedirect.com
A Prewysz‐Kwinto - Journal für Praktische Chemie, 1980 - Wiley Online Library
… nyl-4-methylbenzofuran 3. Thus the methyl group in position 3 … to oxidize diol 4 directly to 2,3-diformyl-4-methylbenzofuran … -formyl-2-hydroxyrnethyl-4-methylbenzofuran 6 by BETIZON [2…
Number of citations: 3 onlinelibrary.wiley.com
MV Sargent, PO Stransky - Journal of the Chemical Society, Perkin …, 1982 - pubs.rsc.org
… 6-Methoxy-4-methylbenzofuran-2-carbaldehyde (10), available from 3,5-dimethoxytoluene (4) in six steps, was converted into methyl 1-acetoxy-7-methoxy-9-methyldibenzofuran-3-…
Number of citations: 9 pubs.rsc.org
C Li, H Li, Z Hu - Acta Crystallographica Section E: Structure Reports …, 2007 - scripts.iucr.org
… 3-Acetyl-3-benzyl-5-hydroxy-6,7-dimethoxy-4-methylbenzofuran-2(3H)-one … The title compound, (I) [link] , 3-acetyl-3-benzyl-5-hydroxy-6,7-dimethoxy-4-methylbenzofuran-2(3H)-one …
Number of citations: 4 scripts.iucr.org
K PREWYSZ - 1980 - pascal-francis.inist.fr
Keyword (fr) HETEROCYCLE OXYGENE COMPOSE BICYCLIQUE COMPOSE TRICYCLIQUE HETEROCYCLE OXYGENE AZOTE BENZOFURANNECARBOXYLIQUE-2 ACIDE (…
Number of citations: 0 pascal-francis.inist.fr
BB Snider, L Han, C Xie - The Journal of Organic Chemistry, 1997 - ACS Publications
… Dihydro-4-methylbenzofuran-7-yl acetate 33ea can be formed by α‘-enolization of 34 to give radical 35, which should react with 7a to give 33ea analogously to the conversion of 3 to 15 …
Number of citations: 96 pubs.acs.org
AV Popova, SP Bondarenko, MS Frasinyuk - Chemistry of Heterocyclic …, 2018 - Springer
… The reaction mixture was heated for 5–10 min, cooled to 70–80С, and the formed precipitate of effectively pure 6-hydroxy-4-methylbenzofuran-3(2Н)-one (2) was filtered off, washed …
Number of citations: 1 link.springer.com
X Li, Y Gao, C Zuo, S Zheng, F Xu, Y Sun… - International Journal of …, 2019 - mdpi.com
… The formation enthalpies of 4-methylbenzofuran + naphthalene → dibenzofuran + toluene and 4-methylbenzofuran + anthracene → dibenzofuran + 1-methylnaphthalene were …
Number of citations: 2 www.mdpi.com
JA Elix, D Tronson - Australian Journal of Chemistry, 1973 - CSIRO Publishing
The cycloaddition of dimethyl acetylenedicarboxylate and methyl propiolate to 2-isopropenyl-3-methylbenzofurans afforded a convenient and versatile route to 9b-methyl-3,9b-…
Number of citations: 7 www.publish.csiro.au

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